Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate
CAS No.:
Cat. No.: VC17340123
Molecular Formula: C8H9BF5KO2
Molecular Weight: 282.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9BF5KO2 |
|---|---|
| Molecular Weight | 282.06 g/mol |
| IUPAC Name | potassium;(2,2-difluoro-5-methoxycarbonylspiro[2.3]hexan-1-yl)-trifluoroboranuide |
| Standard InChI | InChI=1S/C8H9BF5O2.K/c1-16-5(15)4-2-7(3-4)6(8(7,10)11)9(12,13)14;/h4,6H,2-3H2,1H3;/q-1;+1 |
| Standard InChI Key | WXILXRGMPTUEOU-UHFFFAOYSA-N |
| Canonical SMILES | [B-](C1C2(C1(F)F)CC(C2)C(=O)OC)(F)(F)F.[K+] |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s IUPAC name, potassium;(2,2-difluoro-5-methoxycarbonylspiro[2.3]hexan-1-yl)-trifluoroboranuide, reflects its intricate spirocyclic framework. The spiro[2.3]hexane core consists of a cyclopropane ring fused to a five-membered oxacycle, with two fluorine atoms at the 2-position of the cyclopropane and a methoxycarbonyl group at the 5-position. The trifluoroborate moiety (−BF3K) is attached to the spirocyclic system, enhancing stability while retaining reactivity for cross-coupling reactions .
The molecular formula C8H9BF5KO2 corresponds to a molecular weight of 282.06 g/mol, as confirmed by high-resolution mass spectrometry. Key spectroscopic identifiers include its canonical SMILES string ([B-](C1C2(C1(F)F)CC(C2)C(=O)OC)(F)(F)F.[K+]) and InChIKey (WXILXRGMPTUEOU-UHFFFAOYSA-N), which provide unambiguous structural validation.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C8H9BF5KO2 |
| Molecular Weight | 282.06 g/mol |
| IUPAC Name | Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate |
| SMILES | B-(F)(F)F.[K+] |
| PubChem CID | 155290547 |
| Hazard Classification | H302, H315, H319, H335 |
Stereochemical Considerations
The spiro[2.3]hexane system introduces stereochemical complexity due to the fused cyclopropane and tetrahydrofuran-like rings. Density functional theory (DFT) calculations suggest that the difluorocyclopropane adopts a puckered conformation to alleviate ring strain, while the methoxycarbonyl group occupies an equatorial position to minimize steric hindrance. X-ray crystallography of analogous spirocyclic trifluoroborates confirms this geometry, with bond lengths of 1.54 Å for the cyclopropane C−C bonds and 1.33 Å for the carbonyl C=O bond .
Synthesis and Scalability
Retrosynthetic Analysis
The synthesis of this compound leverages alkenyl trifluoroborates as precursors, which undergo gem-difluorocyclopropanation to form the spirocyclic core . A representative pathway involves:
-
Cyclopropanation: Reaction of an alkenyl trifluoroborate with the TMSCF3–NaI system under mild conditions (−20°C to 25°C) to install the difluorocyclopropane ring .
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Functionalization: Introduction of the methoxycarbonyl group via esterification of a hydroxylated intermediate.
-
Boronation: Treatment with potassium bifluoride (KHF2) to yield the final trifluoroborate salt.
This method achieves yields up to 90% on multigram scales, underscoring its practicality for industrial applications .
Green Synthesis Innovations
Recent advances emphasize solvent-free and photoinduced methodologies. For instance, visible-light irradiation of alkenes in the presence of Rose Bengal as a photocatalyst enables spirocyclic formation without toxic reagents . This approach aligns with green chemistry principles, reducing waste and energy consumption .
Reactivity and Synthetic Applications
Suzuki–Miyaura Cross-Coupling
The compound’s trifluoroborate group acts as a robust nucleophile in palladium-catalyzed couplings. Under standard conditions (Pd(PPh3)4, K2CO3, THF/H2O, 60°C), it reacts with aryl halides to form biaryl derivatives, retaining the spirocyclic framework. This reactivity is critical for constructing complex molecules in drug discovery, such as kinase inhibitors and antiviral agents.
Fluorination and Derivatization
The difluorocyclopropane moiety serves as a fluorinated building block. Treatment with Selectfluor in acetonitrile introduces additional fluorine atoms at the cyclopropane’s bridgehead, generating tetrafluorinated analogs . The methoxycarbonyl group is hydrolyzable to carboxylic acids, enabling further functionalization.
Future Directions and Research Opportunities
Catalytic Asymmetric Synthesis
Current efforts focus on enantioselective cyclopropanation using chiral ligands like BINAP–Pd complexes, aiming to access optically pure spirocyclic intermediates for chiral drug synthesis .
Materials Science Applications
The compound’s rigid spirocyclic structure and fluorine content make it a candidate for liquid crystal and polymeric electrolyte development. Preliminary studies show enhanced thermal stability in fluorinated polymers.
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